4,4'-Methylenebis(N-sec-butylaniline)

Description

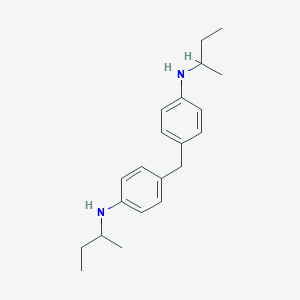

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-butan-2-yl-4-[[4-(butan-2-ylamino)phenyl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2/c1-5-16(3)22-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)23-17(4)6-2/h7-14,16-17,22-23H,5-6,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZTZUHVGICSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041499 | |

| Record name | 4,4'-Bis(sec-butylamino)diphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5285-60-9 | |

| Record name | 4,4′-Bis(sec-butylamino)diphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5285-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-methylenebis(N-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Bis(sec-butylamino)diphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[N-sec-butylaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4,4'-Methylenebis(N-sec-butylaniline)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(N-sec-butylaniline), also known by trade names such as Unilink 4200 and MDBA, is a liquid aromatic diamine. Its unique molecular structure, featuring two N-sec-butylaniline groups linked by a methylene bridge, makes it a crucial component in the polymer industry. Primarily, it functions as a chain extender and curing agent in the synthesis of high-performance polyurea and polyurethane elastomers, coatings, adhesives, and foams. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on the underlying chemical mechanisms. While its primary applications are in materials science, this guide aims to provide valuable information for professionals across various scientific disciplines.

Chemical and Physical Properties

The physical and chemical properties of 4,4'-Methylenebis(N-sec-butylaniline) are summarized in the tables below. These properties are critical for its handling, storage, and application in various formulations.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | N-(sec-butyl)-4-[[4-(sec-butylamino)phenyl]methyl]aniline | [1] |

| CAS Number | 5285-60-9 | [2][3][4] |

| Molecular Formula | C21H30N2 | [2][3][5] |

| Molecular Weight | 310.48 g/mol | [2][3] |

| Appearance | Colorless to yellow or amber liquid | [6] |

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Boiling Point | 240-250 °C @ 2-3 Torr; 458.2 °C @ 760 mmHg | [3][5] |

| Density | 1.009 g/cm³ | [3][5] |

| Flash Point | 272.3 °C | [3][5] |

| Water Solubility | 1.5 mg/L at 20 °C | [3] |

| Vapor Pressure | 0 Pa at 25 °C | [3] |

| Refractive Index | 1.581 | [5] |

| LogP | 5.84 | [3] |

| pKa | 6.23 (Predicted) | [3] |

Synthesis of 4,4'-Methylenebis(N-sec-butylaniline)

A common method for the synthesis of 4,4'-Methylenebis(N-sec-butylaniline) involves the reductive alkylation of 4,4'-methylenedianiline (MDA) with methyl ethyl ketone.

Experimental Protocol: Reductive Alkylation

Materials:

-

4,4'-Methylenebis(benzeneamine) (MDA)

-

Methyl ethyl ketone (MEK)

-

Platinum on carbon catalyst (Pt(S)/C)

-

Hydrogen gas (H₂)

-

Autoclave reactor

Procedure:

-

Charge a 100 mL autoclave with 2.0 g of 4,4'-methylenebis(benzeneamine) (MDA), 50.0 g of methyl ethyl ketone, and 1.0 g of granular Pt(S)/C catalyst.

-

Degas the autoclave three times with hydrogen gas.

-

Heat the mixture to 121 °C under a hydrogen pressure of 85 psig (6.87×10⁵ Pa) for 2 hours.

-

After the reaction, cool the mixture to 22 °C and degas the autoclave.

-

Allow the granular catalyst to settle, and then decant the product solution to recover the catalyst.

-

The product, N,N′-di(2-butyl)-4,4′-methylenebis(benzeneamine), is obtained with a high yield (e.g., 95%).

This process is illustrated in the following diagram:

Caption: Synthesis of 4,4'-Methylenebis(N-sec-butylaniline) via reductive alkylation.

Application in Polymer Chemistry: Polyurea Formation

4,4'-Methylenebis(N-sec-butylaniline) is extensively used as a chain extender in polyurea systems. The reaction between the amine groups of the diamine and the isocyanate groups of a prepolymer is extremely fast and forms robust urea linkages. This rapid, catalyst-free reaction is a key advantage of polyurea technology. The secondary amine functionality in 4,4'-Methylenebis(N-sec-butylaniline) helps to moderate the reaction rate compared to primary amines, allowing for better processing and application.[7]

General Experimental Workflow for Polyurea Coating Application

The formation of a polyurea coating is a two-component process.

Component A: Isocyanate prepolymer. Component B: A resin blend containing an amine-terminated polymer resin and a chain extender, such as 4,4'-Methylenebis(N-sec-butylaniline).

Procedure:

-

Component Preparation: The isocyanate prepolymer (Component A) and the amine resin blend (Component B) are prepared separately.

-

Mixing: The two components are mixed in a specific stoichiometric ratio using high-pressure, plural-component spray equipment. The components are often heated (e.g., to ~70 °C) to reduce viscosity and ensure thorough mixing.[8]

-

Application: The reactive mixture is sprayed onto a prepared substrate.

-

Curing: The polymerization reaction occurs almost instantaneously upon mixing, forming a solid, durable polyurea coating within seconds to minutes.[8]

The general reaction and workflow are depicted below:

References

- 1. 4,4'-Methylenebis(N-(sec-butyl)aniline) | 5285-60-9 [sigmaaldrich.com]

- 2. 4,4'-methylenebis[N-sec-butylaniline] | 5285-60-9 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. echemi.com [echemi.com]

- 6. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines | Semantic Scholar [semanticscholar.org]

- 7. State-of-the-Art Polyurea Coatings: Synthesis Aspects, Structure–Properties Relationship, and Nanocomposites for Ballistic Protection Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Properties and application of polyurea - Polychem System [polychem-systems.com.pl]

An In-depth Technical Guide to the Synthesis of 4,4'-Methylenebis(N-sec-butylaniline)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 4,4'-Methylenebis(N-sec-butylaniline), a key intermediate in various industrial applications, including as an epoxy curing agent. The document details the core synthesis methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and reaction pathway visualizations.

Core Synthesis Routes

The synthesis of 4,4'-Methylenebis(N-sec-butylaniline), also known as 4,4'-bis(sec-butylamino)diphenylmethane, is predominantly achieved through two main pathways:

-

Reductive Amination of 4,4'-Methylenedianiline (MDA) with Methyl Ethyl Ketone (Butanone). This is a widely documented and efficient method.

-

Acid-Catalyzed Condensation of N-sec-butylaniline with Formaldehyde. This represents a direct approach to forming the methylene bridge between two N-sec-butylaniline molecules.

Route 1: Reductive Amination of 4,4'-Methylenedianiline (MDA)

This synthetic approach involves the reaction of 4,4'-methylenedianiline with two equivalents of butanone in the presence of a catalyst and a reducing agent, typically hydrogen gas. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced to the final product.

Quantitative Data Summary

| Parameter | Value |

| Reactants | 4,4'-Methylenebis(benzeneamine) (MDA), Methyl Ethyl Ketone |

| Catalyst | Granular Platinum on Carbon (Pt(S)/C) |

| Solvent | Methyl Ethyl Ketone |

| Temperature | 121 °C |

| Pressure | 85 psig (6.87×10^5 Pa) of H₂ |

| Reaction Time | 2 hours |

| Yield | 95% |

| Side-product | < 0.4 area % of over-alkylated side-product |

Experimental Protocol

The following protocol is based on a documented industrial synthesis.[1]

Materials:

-

4,4'-Methylenebis(benzeneamine) (MDA): 2.0 g

-

Granular Pt(S)/C: 1.0 g

-

Methyl Ethyl Ketone: 50.0 g

-

Hydrogen (H₂) gas

Procedure:

-

A 100 mL autoclave is charged with 4,4'-Methylenebis(benzeneamine) (2.0 g), granular Pt(S)/C (1.0 g), and methyl ethyl ketone (50.0 g).

-

The autoclave is degassed three times with H₂.

-

The reaction mixture is heated to 121 °C for 2 hours under a hydrogen pressure of 85 psig (6.87×10^5 Pa).

-

After the reaction period, the mixture is cooled to 22 °C and degassed.

-

The granular Pt(S)/C catalyst is allowed to settle, and the product solution is decanted for catalyst recovery.

-

The product, N,N'-di(2-butyl)-4,4'-methylenebis(benzeneamine), is analyzed by Gas Chromatography (GC), which shows a 95% yield.[1]

Reaction Pathway

References

In-Depth Technical Guide: Physical Characteristics of 4,4'-Methylenebis[N-sec-butylaniline] (CAS 5285-60-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4,4'-Methylenebis[N-sec-butylaniline], identified by the CAS number 5285-60-9. This compound is a significant aromatic amine primarily utilized as a curing agent in the polymer industry, particularly in the formulation of polyurethane and polyurea systems.[1][2][3] Its specific molecular structure imparts unique reactivity and performance characteristics to the final polymer products.[1] This document details its physical properties, the methodologies for their determination, its primary applications, and essential safety and handling protocols.

Chemical Identity

| Identifier | Value |

| CAS Number | 5285-60-9[4] |

| Chemical Name | 4,4'-Methylenebis[N-sec-butylaniline][5] |

| Synonyms | 4,4'-Bis(sec-butylamino)diphenylmethane, Unilink 4200, MDBA[2][4] |

| Molecular Formula | C21H30N2[4] |

| Molecular Weight | 310.48 g/mol [5] |

| Chemical Structure | |

| N-butan-2-yl-4-[[4-(butan-2-ylamino)phenyl]methyl]aniline[4] |

Physical and Chemical Properties

The physical characteristics of 4,4'-Methylenebis[N-sec-butylaniline] are summarized in the table below. These properties are crucial for its handling, storage, and application in various industrial processes.

| Property | Value |

| Appearance | Colorless to Yellow/Slight brown to dark amber clear liquid[5][6] |

| Melting Point | -9.00°C[6] |

| Boiling Point | 240-250 °C @ 2-3 Torr[6] |

| Flash Point | 272.3°C (Closed Cup)[6] |

| Density | 1.009 g/cm³[6] |

| Solubility | Moderate solubility in organic solvents; Insoluble in water[7] |

| Refractive Index | 1.581[6] |

Experimental Protocols

The determination of the physical properties listed above is conducted using standardized methodologies. While specific internal laboratory methods may vary, the following represent typical experimental protocols based on established standards for organic compounds and liquid resins.

Density Determination (Pycnometer Method - adapted from ISO 1675)

This method is suitable for determining the density of liquid resins like 4,4'-Methylenebis[N-sec-butylaniline].[8][9]

Methodology:

-

Preparation: A clean, dry pycnometer of a known volume is weighed accurately.

-

Sample Introduction: The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

-

Thermostatting: The filled pycnometer is placed in a thermostat bath at a specified temperature (e.g., 20°C or 25°C) until thermal equilibrium is reached.

-

Volume Adjustment: The volume of the liquid is precisely adjusted to the calibration mark on the pycnometer.

-

Weighing: The pycnometer and its contents are re-weighed to determine the mass of the sample.

-

Calculation: The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Experimental Workflow: Density Determination

Caption: Workflow for Density Measurement via Pycnometer.

Flash Point Determination (Closed-Cup Method)

The flash point is determined using a closed-cup tester, which is a standard method for evaluating the fire hazard of liquids.[10]

Methodology:

-

Sample Preparation: A specified volume of the sample is placed in the test cup of the apparatus.

-

Heating: The sample is heated at a slow, constant rate.

-

Ignition Source Application: At regular temperature intervals, an ignition source (e.g., a small flame) is introduced into the vapor space above the liquid.

-

Observation: The temperature at which a brief flash is observed inside the cup is recorded as the flash point.

-

Pressure Correction: The observed flash point may be corrected to a standard atmospheric pressure.

Solubility Assessment

The solubility of 4,4'-Methylenebis[N-sec-butylaniline] in various solvents is determined qualitatively.

Methodology:

-

Sample and Solvent Preparation: A small, measured amount of the compound (e.g., 0.1 g) is placed in a test tube.

-

Solvent Addition: A measured volume of the solvent (e.g., 3 mL) is added to the test tube.

-

Mixing: The mixture is agitated thoroughly to promote dissolution.

-

Observation: The mixture is observed for the formation of a homogeneous solution. If the compound dissolves completely, it is recorded as soluble. If it remains as a separate phase or forms a suspension, it is recorded as insoluble. This is repeated for a range of solvents of varying polarity.

Application: Polyurethane Curing Process

4,4'-Methylenebis[N-sec-butylaniline] functions as a chain extender and curing agent in polyurethane and polyurea systems.[1] Its secondary amine groups react with the isocyanate groups of a prepolymer to form a cross-linked polymer network.[1][11] This reaction is fundamental to the formation of the final solid elastomer. The sec-butyl groups on the amine provide steric hindrance, which moderates the reaction rate, allowing for better processing characteristics.[1]

Logical Workflow of Polyurethane Curing

Caption: Polyurethane Curing with Amine Agent.

Synthesis Workflow

A representative synthesis route for 4,4'-Methylenebis[N-sec-butylaniline] is detailed below.[12]

Methodology:

-

Reactant Charging: 4,4'-Methylenebis(benzeneamine) (MDA), a catalyst such as granular Pt(S)/C, and a solvent like methyl ethyl ketone are charged into an autoclave.[12]

-

Degassing and Pressurization: The autoclave is degassed with hydrogen gas and then pressurized with hydrogen.[12]

-

Reaction: The mixture is heated to a specific temperature (e.g., 121°C) for a set duration (e.g., 2 hours) under pressure.[12]

-

Cooling and Depressurization: The reaction mixture is cooled, and the autoclave is degassed.[12]

-

Product Recovery: The product solution is decanted from the catalyst.[12]

-

Analysis: The yield and purity of the final product are determined using techniques such as Gas Chromatography (GC).[12]

Synthesis Workflow Diagram

Caption: Synthesis of 4,4'-Methylenebis[N-sec-butylaniline].

Safety and Handling

4,4'-Methylenebis[N-sec-butylaniline] requires careful handling due to its potential health hazards. The following is a summary of key safety precautions.[5][6][10][13]

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side-shields, and appropriate protective clothing.[10] |

| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. Avoid breathing mist or vapors.[5][10] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store under an inert gas as it may be air-sensitive.[5] |

| First Aid (Skin Contact) | Immediately take off all contaminated clothing. Wash off with soap and plenty of water.[10] |

| First Aid (Eye Contact) | Rinse with plenty of water for at least 15 minutes and consult a physician.[10] |

| First Aid (Ingestion) | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[10] |

| First Aid (Inhalation) | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[10] |

| Spill Response | Prevent further leakage if safe to do so. Do not let the product enter drains. Absorb with inert material and dispose of as hazardous waste.[10] |

| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus.[10] |

References

- 1. nbinno.com [nbinno.com]

- 2. chinayaruichem.com [chinayaruichem.com]

- 3. dakenchem.com [dakenchem.com]

- 4. Benzenamine, 4,4'-methylenebis[N-(1-methylpropyl)- | C21H30N2 | CID 110640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4'-Methylenebis[N-(sec-butyl)aniline] | 5285-60-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. echemi.com [echemi.com]

- 7. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 8. eurolab.net [eurolab.net]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. chemicalbook.com [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis routes of 4,4'-Methylenebis(N-sec-butylaniline) [benchchem.com]

- 13. Page loading... [guidechem.com]

An In-depth Technical Guide to 4,4'-Methylenebis(N-sec-butylaniline)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 4,4'-Methylenebis(N-sec-butylaniline). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and material science. This document includes detailed tables of quantitative data, experimental protocols for characterization, and a visual representation of its key attributes.

Molecular Structure and Identification

4,4'-Methylenebis(N-sec-butylaniline), a secondary aromatic amine, possesses a unique molecular architecture that dictates its chemical behavior and utility. The structure features two N-sec-butylaniline moieties linked by a methylene bridge. This configuration provides a combination of reactivity through the amine groups and steric hindrance from the sec-butyl groups.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | 4,4'-Methylenebis(N-sec-butylaniline)[1] |

| CAS Number | 5285-60-9[1][2] |

| Molecular Formula | C21H30N2[1] |

| Molecular Weight | 310.48 g/mol [1] |

| IUPAC Name | N-butan-2-yl-4-[[4-(butan-2-ylamino)phenyl]methyl]aniline[1] |

| Synonyms | 4,4'-methylenebis[N-sec-butylaniline], 4,4'-Bis(sec-butylamino)diphenylmethane, Unilink 4200, MDBA[1][3][4] |

| InChI Key | YZZTZUHVGICSCS-UHFFFAOYSA-N[5] |

Physicochemical Properties

The physical and chemical properties of 4,4'-Methylenebis(N-sec-butylaniline) are crucial for its handling, processing, and application. It is a liquid at room temperature, which facilitates its use in various formulations.[6][7]

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Deep amber liquid[3] |

| Boiling Point | 458.2 °C at 760 mmHg[1] |

| Flash Point | 272.3 °C[1] |

| Density | 1.009 g/cm³[1] |

| Water Solubility | 1.5 mg/L at 20 °C[1] |

| LogP | 5.84[1] |

| Refractive Index | 1.581[6] |

| Vapor Pressure | 0 Pa at 25°C[1] |

| Hydrogen Bond Donor Count | 2[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

| Rotatable Bond Count | 8[1] |

Synthesis

A common synthetic route to 4,4'-Methylenebis(N-sec-butylaniline) involves the reductive alkylation of 4,4'-methylenedianiline (MDA) with methyl ethyl ketone in the presence of a catalyst.[5]

Experimental Protocol: Synthesis of 4,4'-Methylenebis(N-sec-butylaniline) [5]

-

Materials:

-

4,4′-Methylenebis(benzeneamine) (MDA)

-

Methyl ethyl ketone (MEK)

-

Platinum on carbon catalyst (Pt(S)/C)

-

Hydrogen gas (H2)

-

Autoclave reactor

-

-

Procedure:

-

Charge a 100 mL autoclave with 2.0 g of MDA, 50.0 g of methyl ethyl ketone, and 1.0 g of granular Pt(S)/C catalyst.

-

Seal the autoclave and degas the system three times with hydrogen gas.

-

Pressurize the autoclave to 85 psig with hydrogen.

-

Heat the reaction mixture to 121 °C and maintain for 2 hours with agitation.

-

After the reaction is complete, cool the autoclave to 22 °C and carefully degas.

-

Allow the catalyst to settle, then decant the product solution.

-

The product can be purified by distillation under reduced pressure.

-

Spectroscopic and Chromatographic Characterization

Characterization of 4,4'-Methylenebis(N-sec-butylaniline) is essential to confirm its identity and purity. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are employed.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Prepare a solution of 4,4'-Methylenebis(N-sec-butylaniline) in a deuterated solvent (e.g., CDCl3) at a concentration of approximately 10-20 mg/mL in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected chemical shifts (δ) will appear for the aromatic protons (around 6.5-7.5 ppm), the methylene bridge protons (around 3.8 ppm), the sec-butyl methine proton (around 3.4 ppm), the sec-butyl methylene protons (around 1.5 ppm), and the sec-butyl methyl protons (around 0.9 and 1.2 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Expected chemical shifts will be observed for the aromatic carbons, the methylene bridge carbon, and the aliphatic carbons of the sec-butyl groups.

-

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: As a liquid, the sample can be analyzed directly as a thin film between two KBr or NaCl plates.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Characteristic absorption bands are expected for N-H stretching (around 3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 3100-2800 cm⁻¹), C=C stretching of the aromatic rings (around 1600-1450 cm⁻¹), and C-N stretching (around 1300-1200 cm⁻¹).

-

Experimental Protocol: Mass Spectrometry (MS)

-

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas chromatography). Use an appropriate ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (310.48 g/mol ). Fragmentation patterns can provide further structural information.

Applications

4,4'-Methylenebis(N-sec-butylaniline) is a versatile chemical intermediate with a range of industrial applications, primarily in polymer chemistry.

-

Polyurea and Polyurethane Systems: It serves as a specialty amine curing agent and chain extender in polyurea and polyurethane formulations.[4][8] The sec-butyl groups moderate the reaction rate, allowing for better processing and improved physical properties of the final polymer, such as increased flexibility and impact resistance.[3][8]

-

Coatings, Adhesives, and Sealants: Its ability to enhance adhesion and durability makes it a valuable component in the formulation of high-performance coatings, adhesives, and sealants.[2][3]

-

Foams: In both rigid and flexible polyurethane foams, it contributes to improved mechanical properties, such as increased compressive strength in rigid foams and enhanced tear strength in flexible foams.[3]

-

Elastomers: It is used in the production of durable elastomers with high abrasion resistance.[8]

Visualization of Key Information

The following diagram illustrates the central role of 4,4'-Methylenebis(N-sec-butylaniline), connecting its synthesis, key properties, and major applications.

Caption: Synthesis, properties, and applications of 4,4'-Methylenebis(N-sec-butylaniline).

Safety and Handling

4,4'-Methylenebis(N-sec-butylaniline) should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

Introduction to 4,4'-Methylenebis(N-sec-butylaniline)

An In-depth Technical Guide to the Solubility of 4,4'-Methylenebis(N-sec-butylaniline)

This technical guide provides a comprehensive overview of the available solubility data for 4,4'-Methylenebis(N-sec-butylaniline) (CAS No. 5285-60-9). The information is intended for researchers, scientists, and professionals in drug development and polymer chemistry who utilize this compound in their work. This document compiles quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a visual workflow of the experimental process.

4,4'-Methylenebis(N-sec-butylaniline), also known as MDBA or Unilink 4200, is a liquid secondary aromatic diamine. Its unique structure, featuring N-sec-butyl groups, provides steric hindrance that moderates its reactivity. This property makes it a valuable component in various polymer applications, including as a chain extender and curing agent for polyurethanes and epoxy resins.[1] Understanding its solubility is critical for formulating homogeneous reaction mixtures, controlling reaction kinetics, and ensuring the quality of the final polymer products. The alkyl groups in its structure enhance its solubility, allowing it to be mixed with a wide range of polyols and polyamines.

Solubility Data

The following tables summarize the known quantitative and qualitative solubility of 4,4'-Methylenebis(N-sec-butylaniline) in various solvents.

Quantitative Solubility Data

Limited quantitative solubility data is available in the public domain. The most commonly cited data point is its solubility in water.

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 1.5 mg/L[2] |

| Water | 20 | 2 mg/L |

Qualitative Solubility Data

Qualitative descriptions provide further insight into the compound's behavior in different solvent types.

| Solvent/Solvent Class | Solubility Description |

| Organic Solvents | Moderate solubility, dependent on the solvent's polarity.[3] |

| Polyols and Polyamines | Miscible with almost any polyol and polyamine. |

Experimental Protocols for Solubility Determination

While specific experimental data for a range of solvents is not widely published, a generalized and robust protocol for determining the solubility of a liquid amine like 4,4'-Methylenebis(N-sec-butylaniline) can be established. The following sections describe a standard methodology based on the equilibrium shake-flask method, followed by common analytical techniques for concentration measurement.

Equilibrium Shake-Flask Method

This is a standard method for determining the thermodynamic solubility of a compound.

-

Preparation : Add an excess amount of 4,4'-Methylenebis(N-sec-butylaniline) to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of an undissolved phase of the amine is essential to ensure saturation.

-

Equilibration : Agitate the mixture at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases. A mechanical shaker or a magnetic stirrer in a temperature-controlled bath is recommended.

-

Phase Separation : After equilibration, cease agitation and allow the mixture to stand, permitting the undissolved amine to separate. To ensure complete removal of any undissolved micro-droplets or solid impurities, the saturated solution should be carefully separated. This is typically achieved by:

-

Centrifugation : Centrifuging the sample at a high speed to pellet the undissolved portion.

-

Filtration : Filtering the solution through a syringe filter (e.g., a 0.2 µm PTFE filter) that is chemically compatible with the solvent and the amine.

-

-

Analysis : Accurately determine the concentration of the amine in the clear, saturated filtrate or supernatant. Several analytical methods can be employed, as detailed below.

Analytical Methods for Concentration Determination

The gravimetric method is a straightforward technique for determining the concentration of a solute in a saturated solution.[4][5][6]

-

Sample Collection : Accurately pipette a known volume of the saturated solution into a pre-weighed, dry evaporating dish.

-

Solvent Evaporation : Gently evaporate the solvent under controlled conditions (e.g., in a fume hood or a vacuum oven at a temperature below the amine's boiling point) until the solute is completely dry.

-

Weighing : Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation : The solubility is calculated by dividing the mass of the dried amine residue by the initial volume of the solution taken.

This method is suitable if the amine has a chromophore that absorbs UV or visible light and does not overlap with the solvent's absorbance spectrum.[7][8][9]

-

Calibration Curve : Prepare a series of standard solutions of the amine in the chosen solvent at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Sample Measurement : Take an aliquot of the saturated solution and dilute it with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Concentration Determination : Measure the absorbance of the diluted sample at λmax. Use the calibration curve to determine the concentration of the diluted sample.

-

Calculation : Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.

HPLC is a highly sensitive and specific method for determining concentration, especially in complex mixtures.[3][10]

-

Method Development : Develop an HPLC method (selecting an appropriate column, mobile phase, and detector) that can effectively separate the amine from any impurities.

-

Calibration : Prepare and run a series of standard solutions of known concentrations to create a calibration curve based on peak area or height.

-

Sample Analysis : Inject a known volume of the filtered saturated solution (or a diluted aliquot) into the HPLC system.

-

Quantification : Identify the peak corresponding to the amine and determine its area. Use the calibration curve to calculate the concentration in the injected sample. Adjust for any dilution to find the solubility.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 4,4'-Methylenebis(N-sec-butylaniline).

References

- 1. chinayaruichem.com [chinayaruichem.com]

- 2. 4,4'-methylenebis[N-sec-butylaniline] CAS#: 5285-60-9 [m.chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmacyjournal.info [pharmacyjournal.info]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. scirp.org [scirp.org]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. researchgate.net [researchgate.net]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Spectroscopic Analysis of 4,4'-Methylenebis(N-sec-butylaniline): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 4,4'-Methylenebis(N-sec-butylaniline), a secondary aromatic amine used as a curing agent and chain extender in various polymer applications. While experimental spectra for this specific compound are not widely available in public databases, this document outlines the predicted spectroscopic characteristics based on analogous compounds and fundamental principles of NMR, IR, and Mass Spectrometry. Detailed experimental protocols are also provided to guide researchers in obtaining and interpreting spectral data for this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of 4,4'-Methylenebis(N-sec-butylaniline). These predictions are derived from the analysis of its structural fragments, particularly N-sec-butylaniline, and established spectroscopic trends for aromatic amines.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to -NH) | 6.5 - 6.7 | Doublet | 4H |

| Aromatic (meta to -NH) | 6.9 - 7.1 | Doublet | 4H |

| Methylene bridge (-CH₂-) | ~3.8 | Singlet | 2H |

| N-H | 3.5 - 4.5 | Broad Singlet | 2H |

| Methine (-CH- of sec-butyl) | 3.2 - 3.6 | Multiplet | 2H |

| Methylene (-CH₂- of sec-butyl) | 1.4 - 1.6 | Multiplet | 4H |

| Methyl (-CH₃ of sec-butyl, adjacent to CH) | 1.1 - 1.3 | Doublet | 6H |

| Methyl (-CH₃ of sec-butyl, terminal) | 0.8 - 1.0 | Triplet | 6H |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-N) | 145 - 148 |

| Aromatic (C-CH₂) | 135 - 138 |

| Aromatic (ortho to -NH) | 112 - 115 |

| Aromatic (meta to -NH) | 128 - 130 |

| Methylene bridge (-CH₂-) | 40 - 45 |

| Methine (-CH- of sec-butyl) | 50 - 55 |

| Methylene (-CH₂- of sec-butyl) | 29 - 32 |

| Methyl (-CH₃ of sec-butyl, adjacent to CH) | 20 - 23 |

| Methyl (-CH₃ of sec-butyl, terminal) | 10 - 13 |

Table 3: Predicted Infrared (IR) Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| Aromatic C=C Stretch | 1600 - 1620 and 1500 - 1520 | Medium to Strong |

| C-N Stretch (Aromatic) | 1250 - 1340 | Strong |

| C-H Bend (Aromatic) | 800 - 850 (para-disubstituted) | Strong |

Table 4: Predicted Major Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion |

| 310 | [M]⁺ (Molecular Ion) |

| 281 | [M - C₂H₅]⁺ |

| 253 | [M - C₄H₉]⁺ |

| 198 | [H₂N-C₆H₄-CH₂-C₆H₄-NH₂]⁺ (from cleavage of both sec-butyl groups) |

| 160 | [CH₂(C₆H₄)NH(C₄H₉)]⁺ |

| 106 | [H₂N-C₆H₄-CH₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols suitable for the analysis of aromatic amines like 4,4'-Methylenebis(N-sec-butylaniline).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule to confirm its structure.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 10-20 mg of 4,4'-Methylenebis(N-sec-butylaniline) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 300-500 MHz

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75-125 MHz

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the reference signal.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation:

-

As 4,4'-Methylenebis(N-sec-butylaniline) is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: FTIR spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance or Absorbance.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the prepared sample in the beam path.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final IR spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and compare their wavenumbers to correlation charts for characteristic functional group frequencies.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support structural elucidation.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Further dilute the solution to a final concentration of 1-10 µg/mL.

-

-

Instrumentation and Ionization:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule. Electron ionization (EI) can also be used to induce more fragmentation.

-

-

Instrument Parameters (ESI):

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas (N₂) Flow Rate and Temperature: Optimize for the specific instrument and solvent.

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Acquisition and Analysis:

-

Acquire the full scan mass spectrum to identify the molecular ion peak ([M+H]⁺ for ESI).

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a fragment ion spectrum.

-

Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

-

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 4,4'-Methylenebis(N-sec-butylaniline).

Caption: Workflow for the spectroscopic analysis of 4,4'-Methylenebis(N-sec-butylaniline).

This technical guide provides a foundational understanding of the spectroscopic properties of 4,4'-Methylenebis(N-sec-butylaniline). The predicted data and detailed protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling them to effectively characterize this and structurally related compounds.

Unraveling the Biological Impact of 4,4'-Methylenebis(N-sec-butylaniline): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4'-Methylenebis(N-sec-butylaniline), also known by its trade name Unilink 4200, is an aromatic diamine primarily utilized as a curing agent in the polymer industry, particularly in the formation of polyurea and polyurethane elastomers. While its industrial applications are well-documented, its biological mechanism of action and toxicological profile are less understood, yet critical for risk assessment and ensuring occupational safety. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicological properties of 4,4'-Methylenebis(N-sec-butylaniline), drawing parallels with structurally similar aromatic amines to propose potential mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and drug development professionals who may encounter this compound or its structural class in their work.

Introduction

4,4'-Methylenebis(N-sec-butylaniline) is a chemical compound valued in industrial settings for its role in polymer chemistry. It acts as a chain extender, reacting with isocyanates to form durable and flexible polymers.[1][2] Its industrial utility, however, necessitates a thorough understanding of its potential interactions with biological systems. The compound is classified as harmful if swallowed, a potential skin sensitizer, and may cause organ damage with repeated exposure, indicating a clear biological activity that warrants further investigation.[2][3][4][5][6] This guide synthesizes the available toxicological data and explores potential mechanisms of action, providing a framework for future research.

Physicochemical Properties

Understanding the physical and chemical characteristics of 4,4'-Methylenebis(N-sec-butylaniline) is fundamental to comprehending its biological fate.

| Property | Value | Reference |

| CAS Number | 5285-60-9 | [7][8] |

| Molecular Formula | C21H30N2 | [8][9] |

| Molecular Weight | 310.48 g/mol | [8][9] |

| Appearance | Light brown to dark amber liquid | [2] |

| Boiling Point | 240-250 °C @ 2-3 Torr | [10] |

| Flash Point | 272.3 °C | [10] |

| Density | 1.009 g/cm³ | [10] |

| Water Solubility | 1.5 mg/L at 20°C | [11] |

| LogP | 5.84 | [10] |

Known Toxicological Profile

The known toxicological effects of 4,4'-Methylenebis(N-sec-butylaniline) are primarily derived from safety data sheets and acute toxicity studies.

Acute Toxicity

The compound is classified as harmful if swallowed.[2][3][4][5][6]

| Endpoint | Value | Species | Reference |

| Oral LD50 | 1380 mg/kg | Rat | [12] |

| Dermal LD50 | 3090 mg/kg | Rabbit | [3] |

Skin Sensitization

4,4'-Methylenebis(N-sec-butylaniline) is reported to be a skin sensitizer, capable of causing an allergic skin reaction upon contact.[2][3][4][5][6]

Target Organ Toxicity

Prolonged or repeated exposure to this compound may cause damage to organs.[2][3][4][5][6] The specific organs targeted and the precise mechanisms of this toxicity are not well-documented in the public literature.

Genotoxicity

4,4'-Methylenebis(N-sec-butylaniline) has been reported to be negative in the Ames test, which is a screen for bacterial mutagenesis.[7] However, this does not preclude other forms of genotoxicity. For structurally related aromatic amines, such as 4,4'-methylene-dianiline (MDA) and 4,4'-methylene-bis-2-chloroaniline (MOCA), there is evidence of genotoxicity and carcinogenicity.[13] These compounds have been shown to be bacterial mutagens and positive in other genotoxicity assays.[13]

Proposed Mechanism of Action

Due to the limited direct research on the biological mechanism of action of 4,4'-Methylenebis(N-sec-butylaniline), a proposed mechanism can be inferred from the metabolic pathways of other aromatic amines.

Metabolic Activation

Aromatic amines are often not toxic in their parent form but can be metabolically activated to reactive intermediates. This activation typically occurs in the liver via cytochrome P450 enzymes.[14] For other N-substituted anilines, metabolic pathways include N-dealkylation and oxidation.[14][15]

A proposed metabolic activation pathway for 4,4'-Methylenebis(N-sec-butylaniline) is illustrated below. This pathway is hypothetical and based on the metabolism of similar compounds.

This proposed pathway suggests that 4,4'-Methylenebis(N-sec-butylaniline) may undergo N-hydroxylation mediated by cytochrome P450 enzymes. The resulting N-hydroxylated metabolite can then be further activated, for instance by acetylation or sulfation, to form a highly reactive nitrenium ion. This electrophilic intermediate can then covalently bind to cellular macromolecules such as DNA and proteins. The formation of DNA adducts is a key event in the initiation of mutagenesis and carcinogenesis, as observed with the related compound MOCA.[16] Binding to proteins can lead to enzyme inactivation and cellular damage, contributing to organ toxicity. Furthermore, the metabolic process itself can generate reactive oxygen species, leading to oxidative stress.

Experimental Protocols for Toxicity Assessment

General Workflow for In Vitro Toxicity Assessment

-

Cell Line Selection and Culture : Choose cell lines relevant to potential target organs (e.g., hepatocytes for liver toxicity, urothelial cells for bladder toxicity).

-

Dose-Response Assessment : Expose cells to a range of concentrations of the test compound to determine its cytotoxicity using assays like MTT (metabolic activity) or LDH (membrane integrity).

-

Genotoxicity Assessment :

-

Ames Test : To confirm the reported lack of bacterial mutagenicity.

-

Comet Assay : To detect DNA strand breaks, an indicator of genotoxic potential.

-

Micronucleus Assay : To assess for chromosomal damage.

-

-

In Vitro Metabolism Studies :

-

Incubate the compound with liver microsomes, which contain cytochrome P450 enzymes, to simulate metabolic activation.

-

Identify the resulting metabolites using analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS).

-

-

Data Analysis : Analyze the data to determine the cytotoxic and genotoxic potential of the compound and its metabolites.

Conclusion and Future Directions

The available data on 4,4'-Methylenebis(N-sec-butylaniline) indicate a toxicological profile that includes acute oral toxicity, skin sensitization, and potential for organ damage with repeated exposure. While it has tested negative in the Ames assay, the genotoxic and carcinogenic potential of structurally related aromatic amines suggests that further investigation is warranted.

Future research should focus on elucidating the specific metabolic pathways of 4,4'-Methylenebis(N-sec-butylaniline) and identifying its metabolites. Investigating the formation of DNA and protein adducts in relevant cell lines and animal models will be crucial to fully understand its genotoxic potential. Furthermore, studies are needed to identify the specific target organs of its toxicity and the underlying cellular and signaling pathways involved. A more comprehensive understanding of the biological mechanism of action of this compound is essential for accurate risk assessment and the development of appropriate safety measures in occupational settings.

References

- 1. 4,4'-Methylenebis(N-methylaniline) | C15H18N2 | CID 15735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Methylenebis[N-(sec-butyl)aniline] | 5285-60-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. mpfs.io [mpfs.io]

- 4. Unilink 4200 [houfa-polyurethane.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Benzenamine, 4,4'-methylenebis[N-(1-methylpropyl)- | C21H30N2 | CID 110640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tri-iso.com [tri-iso.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 4,4'-methylenebis[N-sec-butylaniline] | 5285-60-9 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. lookchem.com [lookchem.com]

- 12. tri-iso.com [tri-iso.com]

- 13. Review of the genotoxicity and carcinogenicity of 4,4'-methylene-dianiline and 4,4'-methylene-bis-2-chloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The metabolism of 4-substituted N-ethyl-N-methylanilines. III. Effect of various potential inhibitors, activators and inducers on alpha-C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neoplastic transformation and DNA-binding of 4,4'-methylenebis(2-chloroaniline) in SV40-immortalized human uroepithelial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Toxicological Profile of 4,4'-Methylenebis(N-sec-butylaniline)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data for 4,4'-Methylenebis(N-sec-butylaniline) (CAS No. 5285-60-9). The information is compiled from various safety data sheets and chemical databases. Due to the limited availability of in-depth studies on this specific compound, data from structurally similar aromatic amines, such as 4,4'-methylene-bis-2-chloroaniline (MOCA), are included for comparative purposes and to highlight potential toxicological concerns.

Core Toxicological Data

The toxicological data for 4,4'-Methylenebis(N-sec-butylaniline) is summarized below. The primary hazards identified are acute oral toxicity, skin sensitization, and potential for organ damage upon repeated exposure.

Quantitative Toxicological Data

The available quantitative data for 4,4'-Methylenebis(N-sec-butylaniline) is limited. The following tables present the known values.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1380 mg/kg | [1] |

No specific data was found for dermal or inhalation LD50 values.

| Assay | Result | Reference |

| Ames Test | Negative | [1] |

No further details on the specific strains or metabolic activation systems used in the Ames test were available.

Hazard Classification

The following table summarizes the GHS hazard classifications for 4,4'-Methylenebis(N-sec-butylaniline).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[2][3][4][5][6] |

| Skin Sensitization | 1B | H317: May cause an allergic skin reaction[2][4][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[2][4][5] |

| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life[4] |

| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects[2][4][5] |

Specific target organs for repeated exposure toxicity have not been detailed in the available literature for this compound.

Experimental Protocols Overview

While specific experimental protocols for the toxicological studies on 4,4'-Methylenebis(N-sec-butylaniline) are not publicly available, the methodologies for the key endpoints are typically performed according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

-

Acute Oral Toxicity (LD50): This is typically determined using OECD Test Guideline 401, 420, or 423. These studies involve the administration of the substance to fasted animals (usually rats) at various dose levels to determine the dose that is lethal to 50% of the test population.

-

Bacterial Reverse Mutation Test (Ames Test): This genotoxicity assay is conducted according to OECD Test Guideline 471. It uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis. The test assesses the ability of a chemical to cause mutations that revert the bacteria to a state where they can synthesize the essential amino acid and thus grow on a minimal medium. The assay is performed with and without an external metabolic activation system (S9 mix) to mimic mammalian metabolism.

-

Repeated Dose Toxicity: Studies such as the 28-day (subacute, OECD TG 407) or 90-day (subchronic, OECD TG 408) oral toxicity studies in rodents are performed to evaluate the effects of repeated exposure. These studies help identify target organs and determine No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect-Levels (LOAELs).

-

Carcinogenicity: Long-term carcinogenicity bioassays (e.g., OECD TG 451) involve the administration of the substance to animals (usually rats and mice) for the majority of their lifespan to assess the potential for tumor formation.

-

Reproductive and Developmental Toxicity: These endpoints are evaluated through studies like the Reproduction/Developmental Toxicity Screening Test (OECD TG 421) and the Prenatal Developmental Toxicity Study (OECD TG 414).[7][8] These studies assess the potential of a substance to interfere with reproductive capabilities and normal development.

Toxicological Assessment Workflow

The following diagram illustrates a typical workflow for the toxicological assessment of a chemical substance.

References

Environmental Fate of 4,4'-Methylenebis(N-sec-butylaniline): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Methylenebis(N-sec-butylaniline), also known as MDBA, is an aromatic amine primarily used as a curing agent in the production of polyurethane and polyurea elastomers and coatings. Its industrial applications necessitate a thorough understanding of its environmental fate and potential ecological impact. This technical guide provides a comprehensive overview of the available data on the environmental persistence, degradation, bioaccumulation, and mobility of this compound, intended to inform risk assessment and guide further research. The information presented is compiled from available safety data sheets and regulatory database summaries. It is important to note that detailed experimental studies on the environmental fate of 4,4'-Methylenebis(N-sec-butylaniline) are not extensively available in the public domain.

Physicochemical Properties

A substance's environmental behavior is largely dictated by its physicochemical properties. Key properties for 4,4'-Methylenebis(N-sec-butylaniline) are summarized below.

| Property | Value | Reference |

| CAS Number | 5285-60-9 | [1] |

| Molecular Formula | C21H30N2 | [2] |

| Molecular Weight | 310.48 g/mol | [3] |

| Water Solubility | 1.5 mg/L at 20°C | [2] |

| Log Pow (Octanol-Water Partition Coefficient) | 5.84 | [2] |

| Vapor Pressure | 0 Pa at 25°C | [2] |

The low water solubility and high octanol-water partition coefficient (Log Pow) suggest that 4,4'-Methylenebis(N-sec-butylaniline) has a tendency to partition from water into organic matrices, such as soil, sediment, and biological tissues. Its negligible vapor pressure indicates that it is not likely to be found in the atmosphere.

Environmental Fate and Ecotoxicity

The environmental fate of a chemical encompasses its transformation and transport in various environmental compartments. For 4,4'-Methylenebis(N-sec-butylaniline), a complete experimental dataset is not publicly available. The following sections summarize the current understanding based on hazard classifications and data from structurally similar compounds.

Abiotic and Biotic Degradation

There is a lack of specific experimental data on the abiotic (e.g., hydrolysis, photolysis) and biotic degradation of 4,4'-Methylenebis(N-sec-butylaniline). Safety Data Sheets consistently state that there is "no data available" for persistence and degradability.[2]

Inference from Structural Analogs: Aromatic amines, as a class of compounds, can be susceptible to environmental degradation processes. However, the rate and extent of degradation can be highly variable depending on the specific molecular structure and environmental conditions. For instance, studies on other aromatic amines suggest that biodegradation can occur, but may require acclimated microbial populations.

Bioaccumulation

The high Log Pow value of 5.84 strongly suggests a potential for bioaccumulation in aquatic organisms.[2] However, no experimental bioconcentration factor (BCF) values from studies conducted according to OECD Guideline 305 are publicly available for 4,4'-Methylenebis(N-sec-butylaniline).

Mobility in Soil

The mobility of a chemical in soil is influenced by its adsorption to soil particles, which is often estimated by the soil organic carbon-water partitioning coefficient (Koc). While a measured Koc value for 4,4'-Methylenebis(N-sec-butylaniline) is not available, its low water solubility and high Log Pow suggest that it will have a high affinity for soil organic matter and, consequently, low mobility.

Ecotoxicity

4,4'-Methylenebis(N-sec-butylaniline) is classified as "very toxic to aquatic life with long lasting effects" (H410).[3] This classification indicates that the substance can cause adverse effects to aquatic organisms at low concentrations and that its persistence in the environment is a concern.

Quantitative Ecotoxicity Data:

Experimental Protocols

While specific experimental data for 4,4'-Methylenebis(N-sec-butylaniline) is limited, the following are detailed methodologies for key experiments that would be required to adequately assess its environmental fate, based on standard OECD guidelines.

Biodegradability Assessment (OECD 301)

A ready biodegradability test, such as the OECD 301F (Manometric Respirometry Test), would be appropriate to assess the potential for rapid and ultimate biodegradation in an aerobic aqueous medium.

-

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from a sewage treatment plant and incubated under aerobic conditions in the dark or diffuse light. The consumption of oxygen is measured over a 28-day period and is an indirect measure of the biodegradation of the test substance.

-

Test System: Closed respirometer flasks containing the test substance, mineral medium, and a defined concentration of activated sludge inoculum.

-

Procedure:

-

Prepare a mineral medium containing essential inorganic salts.

-

Add the test substance at a concentration typically between 2 and 10 mg/L.

-

Inoculate with activated sludge from a domestic wastewater treatment plant.

-

Incubate the flasks at a constant temperature (e.g., 20 ± 1°C) in the dark.

-

Continuously measure the oxygen consumption in each flask.

-

The percentage of biodegradation is calculated based on the total oxygen consumed relative to the theoretical oxygen demand (ThOD) of the test substance.

-

-

Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Bioaccumulation in Fish (OECD 305)

To determine the bioconcentration factor (BCF), a study following the OECD Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure) would be necessary.

-

Principle: Fish are exposed to the test substance in water at a constant, low concentration for a defined period (uptake phase), followed by a period in clean water to measure depuration (depuration phase). The concentration of the test substance in the fish tissue is measured at regular intervals.

-

Test Organism: A suitable fish species, such as the Zebrafish (Danio rerio), is used.

-

Procedure:

-

Maintain fish in a flow-through system with constant water quality parameters (temperature, pH, dissolved oxygen).

-

During the uptake phase, expose the fish to a constant, sub-lethal concentration of the test substance.

-

At selected time points, sample fish to determine the concentration of the test substance in their tissues.

-

After the uptake phase, transfer the remaining fish to clean water for the depuration phase and continue sampling.

-

The BCF is calculated as the ratio of the concentration of the test substance in the fish to the concentration in the water at steady state.

-

Visualizations

Logical Flow of Environmental Fate Assessment

Caption: Logical flow of the environmental fate and effects assessment for 4,4'-Methylenebis(N-sec-butylaniline).

Experimental Workflow for Aquatic Toxicity Testing

Caption: General experimental workflow for determining the aquatic toxicity of 4,4'-Methylenebis(N-sec-butylaniline).

Conclusion and Data Gaps

The available information indicates that 4,4'-Methylenebis(N-sec-butylaniline) is a substance with properties that suggest a potential for environmental persistence and bioaccumulation, and it is classified as very toxic to aquatic life. However, there is a significant lack of publicly available, quantitative experimental data to definitively characterize its environmental fate. Key data gaps include:

-

Biodegradation: No data from ready or inherent biodegradability studies.

-

Bioaccumulation: No experimentally determined BCF values.

-

Mobility: No measured soil adsorption/desorption data.

-

Ecotoxicity: Lack of specific LC50 and EC50 values for relevant aquatic organisms.

To conduct a thorough environmental risk assessment, further empirical studies following standardized guidelines are essential. The information provided in this guide serves as a baseline for understanding the potential environmental concerns associated with 4,4'-Methylenebis(N-sec-butylaniline) and highlights the critical need for more comprehensive research.

References

Methodological & Application

Application Notes and Protocols for 4,4'-Methylenebis(N-sec-butylaniline) in Polyurethane Elastomer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Methylenebis(N-sec-butylaniline), hereafter referred to as MDBA, as a chain extender in the synthesis of polyurethane elastomers. This document includes detailed experimental protocols, data on the material properties of the resulting elastomers, and a discussion of the reaction mechanisms.

Introduction

4,4'-Methylenebis(N-sec-butylaniline) is a liquid aromatic diamine that serves as an effective chain extender in the synthesis of polyurethane and polyurea elastomers. Its unique molecular structure, featuring secondary amine groups and bulky sec-butyl substituents, imparts several desirable characteristics to the resulting polymers. The steric hindrance provided by the sec-butyl groups moderates the typically rapid reaction between diamines and isocyanates, allowing for better processing control, especially in casting and spray applications.[1] This controlled reactivity also contributes to improved adhesion and surface quality of the final elastomer. Furthermore, the incorporation of MDBA into the polymer backbone has been shown to enhance mechanical properties such as flexibility, impact resistance, and overall durability.[1]

Key Applications

The use of MDBA as a chain extender is particularly advantageous in applications requiring:

-

Controlled Reaction Rates: The moderated gel time facilitates better mixing, pouring, and wetting of substrates.[1]

-

Enhanced Mechanical Properties: The resulting elastomers often exhibit a favorable balance of hardness, flexibility, and toughness.

-

Improved Processability: As a liquid, MDBA is easier to handle and incorporate into formulations compared to solid chain extenders.

Data Presentation

The following tables summarize the typical effects of incorporating MDBA as a chain extender on the mechanical properties of polyurethane elastomers. The data is compiled from various sources and represents typical values that can be expected. Actual results may vary depending on the specific formulation, including the type of polyol and diisocyanate used, as well as the synthesis conditions.

Table 1: Typical Mechanical Properties of MDI-Based Polyurethane Elastomers with Different Chain Extenders

| Property | Standard Diol Chain Extender (e.g., 1,4-Butanediol) | MDBA Chain Extender |

| Hardness (Shore A) | 85 - 95 | 80 - 90 |

| Tensile Strength (MPa) | 25 - 40 | 20 - 35 |

| Elongation at Break (%) | 400 - 600 | 500 - 700 |

| Tear Strength (kN/m) | 50 - 70 | 60 - 80 |

| Rebound Resilience (%) | 40 - 50 | 45 - 55 |

Table 2: Influence of MDBA Concentration on Polyurethane Elastomer Properties (MDI/PTMEG-based system)

| MDBA in Curative Blend (%) | Hardness (Shore A) | Tensile Strength (MPa) | Elongation at Break (%) |

| 25 | 88 | 32 | 550 |

| 50 | 85 | 28 | 620 |

| 75 | 82 | 25 | 680 |

| 100 | 80 | 22 | 710 |

Experimental Protocols

The following are generalized protocols for the synthesis of polyurethane elastomers using MDBA as a chain extender. These should be adapted based on specific research requirements and available equipment.

Protocol 1: Two-Step (Prepolymer) Method for Cast Elastomer Synthesis

This is the most common method for producing high-quality cast polyurethane elastomers.

Materials:

-

Polyol (e.g., Polytetramethylene ether glycol - PTMEG, Polycaprolactone - PCL), dried under vacuum.

-

Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI).

-

4,4'-Methylenebis(N-sec-butylaniline) (MDBA).

-

Catalyst (e.g., Dibutyltin dilaurate - DBTDL), if required.

-

Solvent (e.g., Dimethylacetamide - DMAc), if required for viscosity control.

Procedure:

-

Prepolymer Synthesis:

-

In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and temperature control, charge the dried polyol.

-

Heat the polyol to the desired reaction temperature (typically 70-80 °C) under a nitrogen blanket.

-

Add the diisocyanate to the polyol with constant stirring. The molar ratio of NCO to OH groups should be greater than 1 (typically 2:1) to ensure the prepolymer is isocyanate-terminated.

-

Maintain the reaction at 70-80 °C for 2-3 hours until the theoretical NCO content is reached. The NCO content can be monitored by titration (ASTM D2572).

-

-

Chain Extension (Curing):

-

Degas the isocyanate-terminated prepolymer under vacuum to remove any dissolved gases.

-

In a separate container, weigh the stoichiometric amount of MDBA required to react with the free NCO groups of the prepolymer. The amount can be calculated based on the equivalent weights of the prepolymer and MDBA.

-

Thoroughly mix the MDBA with the prepolymer. If necessary, a catalyst can be added to the MDBA prior to mixing to control the curing rate.

-

Pour the mixture into a preheated mold and cure at a temperature between 100-120 °C. The curing time will vary depending on the formulation and catalyst but is typically in the range of 16-24 hours.

-

-

Post-Curing:

-

After the initial cure, the elastomer can be demolded.

-

For optimal properties, a post-curing step at a slightly elevated temperature (e.g., 80-100 °C) for an additional 24 hours is recommended.

-

Protocol 2: One-Shot Method for Elastomer Synthesis

This method is simpler but offers less control over the polymer structure compared to the two-step method.

Materials:

-

Polyol (dried).

-

Diisocyanate.

-

MDBA.

-

Catalyst (optional).

Procedure:

-

Mixing:

-

In a suitable mixing vessel, thoroughly blend the dried polyol and MDBA.

-

If a catalyst is used, it can be pre-blended with the polyol/MDBA mixture.

-

Add the stoichiometric amount of diisocyanate to the polyol/MDBA blend with vigorous mixing. The NCO/ (OH+NH) ratio is typically kept close to 1.0.

-

-

Casting and Curing:

-

Quickly pour the reacting mixture into a preheated mold.

-

Cure the elastomer in an oven at 100-120 °C for 16-24 hours.

-

-

Post-Curing:

-

Demold the elastomer and post-cure at 80-100 °C for 24 hours to complete the reaction and stabilize the properties.

-

Mandatory Visualizations

The following diagrams illustrate the synthesis process and the chemical reactions involved.

Caption: Workflow for the two-step synthesis of polyurethane-urea elastomers.

Caption: Reaction mechanism of a secondary amine with an isocyanate to form a urea linkage.

References

Application Notes and Protocols for 4,4'-Methylenebis(N-sec-butylaniline) in Spray Polyurea Systems

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4'-Methylenebis(N-sec-butylaniline), a secondary aromatic diamine chain extender, in spray polyurea applications. This document includes detailed information on its impact on formulation properties, experimental protocols for application and testing, and visual diagrams to illustrate key concepts.

Introduction

4,4'-Methylenebis(N-sec-butylaniline), also known as MDBA or under the trade name Unilink® 4200, is a crucial component in modern spray polyurea formulations.[1][2] As a liquid secondary diamine, it serves as a chain extender that reacts with isocyanate prepolymers to form the polyurea network.[1][3] Its primary function is to moderate the typically rapid gel time of polyurea systems, allowing for improved processing and enhanced physical properties of the final coating.[1][4] The incorporation of MDBA leads to better flow and leveling, increased adhesion to various substrates, and significant improvements in mechanical characteristics such as impact resistance and flexibility.[1][3][4][5]

Impact on Polyurea Properties: A Quantitative Overview

The concentration of 4,4'-Methylenebis(N-sec-butylaniline) in a spray polyurea formulation has a direct and measurable impact on the system's reactivity and the mechanical properties of the cured elastomer. The following table summarizes data from a representative polyurea system, illustrating the effects of increasing the MDBA content.

| Property | Formulation 1 | Formulation 2 | Formulation 3 | Formulation 4 | Formulation 5 | Formulation 6 |

| UNILINK® 4200 (php) | 3.3 | 9.2 | 21.2 | 37.5 | 50.5 | 60.8 |

| Gel Time (sec) | 2.3 | 2.5 | 3.0 | 5.5 | 13.0 | 36.0 |

| Tack Free Time (sec) | 2.5 | 3.0 | 3.5 | 11.5 | 36.0 | 70.0 |

| Tensile Strength (psi) | 2425 | 2153 | 2195 | 1798 | 1695 | 1724 |

| Elongation (%) | 145 | 135 | 144 | 138 | 155 | 145 |

| Tear Strength (pli) | 494 | 459 | 466 | 406 | 383 | 419 |

| Shore D Hardness | 65 | 62 | 61 | 57 | 56 | 56 |

| 100% Modulus (psi) | 2158 | 1982 | 2000 | 1669 | 1526 | 1529 |

Data sourced from a technical data sheet for a polyurea system composed of an aromatic isocyanate quasi-prepolymer (A-side) and a B-side containing Jeffamine T-5000, Jeffamine D-2000, DETDA, and varying amounts of UNILINK® 4200.[6]

Experimental Protocols